molecular formula C5H11NO3S B6598642 2-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1784387-26-3

2-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B6598642
CAS RN: 1784387-26-3
M. Wt: 165.21 g/mol
InChI Key: UORXINCZKVEBRI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione (also known as Thiomorpholine-2,6-dione) is a cyclic keto-enol tautomer of 2-amino-1,3-thiazole-4-carboxylic acid (ATC). It is a versatile molecule with numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Thiomorpholine-2,6-dione is a starting material for the synthesis of a variety of compounds, including thioamides, thioureas, and thioesters. It has been used as a building block for the synthesis of biologically active molecules, such as antibiotics, antivirals, and antifungals. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds.

Scientific Research Applications

Thiomorpholine-2,6-dione has been used as a starting material for the synthesis of a variety of compounds, including thioamides, thioureas, and thioesters. It has been used as a building block for the synthesis of biologically active molecules, such as antibiotics, antivirals, and antifungals. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds. Thiomorpholine-2,6-dione has also been used in the synthesis of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Thiomorpholine-2,6-dione is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, Thiomorpholine-2,6-dione is thought to reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Thiomorpholine-2,6-dione has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation and pain in a variety of animal models. Additionally, it has been shown to reduce fever in rats. Thiomorpholine-2,6-dione has also been shown to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using Thiomorpholine-2,6-dione in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide variety of compounds. Additionally, it is relatively easy to synthesize and is generally available at low cost. The main limitation of using Thiomorpholine-2,6-dione in laboratory experiments is its toxicity. Thiomorpholine-2,6-dione is toxic and should be handled with care.

Future Directions

The potential applications of Thiomorpholine-2,6-dione are vast and varied. It has been used in the synthesis of compounds with a wide range of biological activities, including antibiotics, antivirals, antifungals, antioxidants, and anti-cancer agents. Additionally, it has been used as a starting material for the synthesis of peptides, proteins, and other biologically active compounds. Further research is needed to fully explore the potential of Thiomorpholine-2,6-dione. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient and economical synthesis methods.

Synthesis Methods

The synthesis of Thiomorpholine-2,6-dione can be achieved via two different methods: the condensation of thiosemicarbazide and formaldehyde, and the condensation of thiosemicarbazide and formic acid. The first method involves the reaction of thiosemicarbazide (TSC) with formaldehyde to form a Schiff base. The Schiff base is then treated with aqueous acid to yield Thiomorpholine-2,6-dione. The second method involves the reaction of TSC with formic acid to form an intermediate, which is then treated with aqueous acid to yield Thiomorpholine-2,6-dione. The yields for both methods are typically high and both are simple and economical.

properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-4-5-3-6-1-2-10(5,8)9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORXINCZKVEBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione

CAS RN

1784387-26-3
Record name (1,1-dioxo-1,4-thiazinan-2-yl)methanol
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